5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine
Description
This compound is a fluorinated pyridine derivative with a complex heterocyclic architecture. The core structure includes a pyrrolidine ring linked to a 5-phenyl-1,2-oxazole moiety via a carbonyl group and a methoxy bridge to the 2-position of a 5-fluoropyridine ring. Its design integrates features known to enhance bioactivity and binding selectivity, such as fluorine substitution (improving metabolic stability and lipophilicity) and the oxazole-pyrrolidine scaffold (common in kinase inhibitors and antiviral agents) .
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-16-6-7-19(22-11-16)26-13-14-8-9-24(12-14)20(25)17-10-18(27-23-17)15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNUZSMXWWNQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-fluoro-2-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridine (hereafter referred to as Compound A ) with analogs identified in the evidence.
Core Structural Analogues
Functional Group Impact
- Fluorine Substitution: Compound A’s 5-fluoropyridine enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs like 1a and 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine .
- Oxazole vs. Oxadiazole : The 1,2-oxazole in Compound A may confer distinct hydrogen-bonding capabilities compared to 1,2,4-oxadiazole-containing analogs (e.g., 1a ), affecting target binding .
Research Implications and Gaps
- Bioactivity Prediction : Based on analogs, Compound A may exhibit kinase inhibition or antiviral properties, but empirical validation is needed.
- Crystallographic Studies : Tools like SHELXL (widely used for small-molecule refinement) could resolve its 3D conformation and hydrogen-bonding patterns .
- Commercial Potential: Similar compounds (e.g., 5-fluoro-2-(pyrrolidin-3-yl)pyridine) are marketed as intermediates, suggesting Compound A’s utility in drug discovery pipelines .
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